molecular formula C13H16N2O4 B2429715 ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 121218-40-4

ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No. B2429715
CAS RN: 121218-40-4
M. Wt: 264.281
InChI Key: LUIAZGKXCGSIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The numbering order of the indole molecule is presented in Fig. 1 . According to Fig. 1, the indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .


Physical And Chemical Properties Analysis

The molecular formula of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is C13H16N2O4 . Its average mass is 264.277 Da and its monoisotopic mass is 264.110992 Da .

Scientific Research Applications

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .

properties

IUPAC Name

ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-19-13(16)12-11(14)7-5-9(17-2)10(18-3)6-8(7)15-12/h5-6,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIAZGKXCGSIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Stir under N2 a solution of (2-cyano-4,5-dimethoxy-phenylamino)-acetic acid ethyl ester (0.124 g, 0.47 mmol) in tetrahydrofuran (6 mL) and add, dropwise, 1M potassium tert-butoxide in tetrahydrofuran (0.66 mL, 0.66 mmol). Stir for 1 h at ambient temperature and pour into ice/water. Extract with ethyl acetate, dry the extract over MgSO4, filter and concentrate under vacuum to a solid. Chromatograph on a Sep Pak silica gel cartridge (2 g) eluting with dichloromethane and then 2:1 heptane-ethyl acetate. Combine like fractions and concentrate to provide 61.9 mg (49%) of the title compound as a solid: MS 265(M+H).
Name
(2-cyano-4,5-dimethoxy-phenylamino)-acetic acid ethyl ester
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.66 mL
Type
solvent
Reaction Step Four
Yield
49%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.